Distinct Molecular Geometry and Conformational Stability
The molecular conformation of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone is uniquely stabilized by an intramolecular O—H⋯O hydrogen bond, resulting in a near-planar structure with a dihedral angle of only 3.6 (2)° between the ethanone group and the aromatic ring [1]. This is in contrast to the parent compound paeonol, which lacks this bromine atom and exhibits a different conformational profile and hydrogen-bonding network. This rigid, planar geometry is likely to influence its specific binding interactions with biological targets such as NF-κB and MMP-9 [2].
| Evidence Dimension | Dihedral angle between ethanone group and aromatic ring |
|---|---|
| Target Compound Data | 3.6 (2)° |
| Comparator Or Baseline | Paeonol (2-hydroxy-4-methoxyacetophenone) (structural conformation) |
| Quantified Difference | SE1 exhibits a near-planar conformation (3.6°) stabilized by an intramolecular O—H⋯O hydrogen bond, a feature not present or quantitatively characterized in the same way for paeonol [1]. |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
The distinct, stabilized planar geometry can lead to superior and more predictable binding interactions, which is a key consideration for medicinal chemistry and structure-activity relationship (SAR) studies.
- [1] Qing, W.-X., Liu, Y.-Z., & Yao, S.-M. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E, 65(Pt 8), o1888. View Source
- [2] Gong, F., et al. (2018). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells. Evidence-Based Complementary and Alternative Medicine, 2018, 5639486. View Source
